molecular formula C35H73NO B14294145 1-Octadecanamine, N-heptadecyl-N-hydroxy- CAS No. 124409-29-6

1-Octadecanamine, N-heptadecyl-N-hydroxy-

Cat. No.: B14294145
CAS No.: 124409-29-6
M. Wt: 524.0 g/mol
InChI Key: ZRPOKHXBOZQSOX-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-Octadecanamine, N-heptadecyl-N-hydroxy- typically involves the reaction of octadecanamine with heptadecanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. Industrial production methods may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature to achieve the desired yield .

Chemical Reactions Analysis

1-Octadecanamine, N-heptadecyl-N-hydroxy- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides.

Scientific Research Applications

1-Octadecanamine, N-heptadecyl-N-hydroxy- has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical processes.

    Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting hydrophobic drugs.

    Industry: Utilized in the production of lubricants, corrosion inhibitors, and anti-static agents.

Mechanism of Action

The mechanism of action of 1-Octadecanamine, N-heptadecyl-N-hydroxy- involves its interaction with hydrophobic surfaces and molecules. Its long hydrocarbon chains allow it to embed into lipid bilayers, making it effective in disrupting cell membranes or enhancing the solubility of hydrophobic compounds. The molecular targets and pathways involved include lipid membranes and hydrophobic drug molecules.

Comparison with Similar Compounds

1-Octadecanamine, N-heptadecyl-N-hydroxy- can be compared with other long-chain amines such as:

    Octadecylamine: Similar in structure but lacks the hydroxyl group, making it less hydrophilic.

    Stearylamine: Another long-chain amine with similar applications but different reactivity due to the absence of the hydroxyl group.

    Hexadecylamine: Shorter chain length, resulting in different physical properties and applications. The uniqueness of 1-Octadecanamine, N-heptadecyl-N-hydroxy- lies in its combination of long hydrocarbon chains and the presence of a hydroxyl group, which enhances its amphiphilic properties.

Properties

CAS No.

124409-29-6

Molecular Formula

C35H73NO

Molecular Weight

524.0 g/mol

IUPAC Name

N-heptadecyl-N-octadecylhydroxylamine

InChI

InChI=1S/C35H73NO/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-36(37)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37H,3-35H2,1-2H3

InChI Key

ZRPOKHXBOZQSOX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCC)O

Origin of Product

United States

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